molecular formula C28H36N2O4 B12036618 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12036618
M. Wt: 464.6 g/mol
InChI Key: OTAPCHGVDZKWNS-LCUIJRPUSA-N
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Description

1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with the molecular formula C28H36N2O4. This compound is notable for its unique structure, which includes a pyrrol-2-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, typically starting with the preparation of the pyrrol-2-one core. The synthetic route often includes:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the diethylaminoethyl, hydroxy, isopropoxy, and methylbenzoyl groups through various substitution reactions.

    Industrial Production: Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.

    Substitution: Various substitution reactions can occur at the aromatic rings, often facilitated by electrophilic or nucleophilic reagents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions but often include modified pyrrol-2-one derivatives with altered functional groups.

Scientific Research Applications

1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other substituted pyrrol-2-ones and related heterocyclic compounds.

    Uniqueness: The specific combination of functional groups in this compound provides unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C28H36N2O4

Molecular Weight

464.6 g/mol

IUPAC Name

(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H36N2O4/c1-7-29(8-2)15-16-30-25(21-11-9-19(5)10-12-21)24(27(32)28(30)33)26(31)22-13-14-23(20(6)17-22)34-18(3)4/h9-14,17-18,25,31H,7-8,15-16H2,1-6H3/b26-24-

InChI Key

OTAPCHGVDZKWNS-LCUIJRPUSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(\C2=CC(=C(C=C2)OC(C)C)C)/O)/C(=O)C1=O)C3=CC=C(C=C3)C

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC(C)C)C)O)C(=O)C1=O)C3=CC=C(C=C3)C

Origin of Product

United States

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